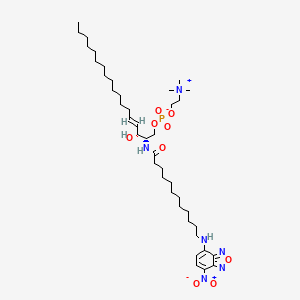

C12 NBD Sphingomyelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C12 NBD Sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in mammalian cell membranes, particularly in the myelin sheath of nerve cells. This compound is tagged with a fluorescent group called C12 nitrobenzoxadiazole, making it useful for studying the metabolism and transport of sphingomyelins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

C12 NBD Sphingomyelin can be synthesized using the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% .

Industrial Production Methods

The industrial production of this compound involves the use of fluorescently labeled sphingolipids prepared from D-erythro-sphingosine. These preparations ensure that the sphingolipids have the same stereochemical conformation as natural biologically active sphingolipids .

Analyse Des Réactions Chimiques

Types of Reactions

C12 NBD Sphingomyelin undergoes hydrolysis by sphingomyelinase to produce C12 NBD ceramide . This hydrolysis reaction is a key step in the metabolism of sphingomyelins.

Common Reagents and Conditions

The hydrolysis reaction typically involves the use of sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin into ceramide and phosphocholine. The reaction conditions often include a neutral pH and the presence of divalent cations such as magnesium .

Major Products

The primary product of the hydrolysis of this compound is C12 NBD ceramide, which retains the fluorescent tag and can be used for further studies on sphingolipid metabolism .

Applications De Recherche Scientifique

C12 NBD Sphingomyelin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.

Biology: Facilitates the tracing of lipid endocytosis pathways and the analysis of acid sphingomyelinase expression.

Medicine: Helps in understanding the role of sphingomyelins in diseases such as atherosclerosis and diabetes.

Industry: Utilized in the development of functional foods and pharmaceuticals, particularly in the context of dietary sphingomyelin.

Mécanisme D'action

C12 NBD Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase. The enzyme hydrolyzes the compound to produce C12 NBD ceramide, which plays a crucial role in various cellular processes such as apoptosis, cell growth, and signal transduction . The molecular targets include the sphingomyelinase enzyme and the pathways involved in ceramide generation and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

C6 NBD Sphingomyelin: Another fluorescently tagged sphingomyelin derivative, but with a shorter carbon chain.

BODIPY FL Sphingomyelin: Tagged with a different fluorescent group, BODIPY FL, which has different spectroscopic properties compared to C12 NBD.

Uniqueness

C12 NBD Sphingomyelin is unique due to its longer carbon chain and the specific fluorescent tag, C12 nitrobenzoxadiazole. This makes it particularly useful for studying lipid metabolism and transport with higher sensitivity and specificity.

Propriétés

Formule moléculaire |

C41H73N6O9P |

|---|---|

Poids moléculaire |

825.0 g/mol |

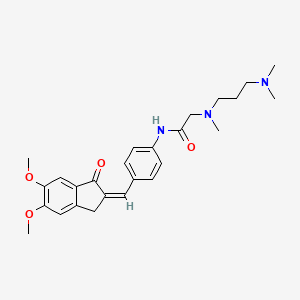

Nom IUPAC |

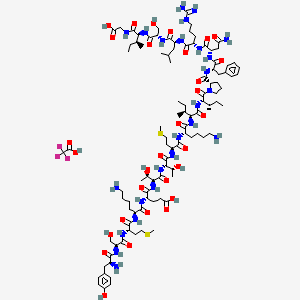

[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1 |

Clé InChI |

FCQMKLRMKNYONQ-YPGNEAGUSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)